Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate
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Overview
Description
Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring substituted with a chlorine atom and an ethyl ester group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of iodine-induced cyclization . The key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound with a simple benzofuran ring.
5-Chlorobenzofuran: A similar compound with a chlorine atom but without the ethyl ester group.
Ethyl 3-benzofuran-2-ylbenzoate: A compound with an ethyl ester group but without the chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
835595-15-8 |
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Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate |
InChI |
InChI=1S/C17H13ClO3/c1-2-20-17(19)12-5-3-4-11(8-12)16-10-13-9-14(18)6-7-15(13)21-16/h3-10H,2H2,1H3 |
InChI Key |
HMMDOIJTHUMANO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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